molecular formula C4H10O2 B152391 (R)-butane-1,2-diol CAS No. 40348-66-1

(R)-butane-1,2-diol

Cat. No. B152391
CAS RN: 40348-66-1
M. Wt: 90.12 g/mol
InChI Key: BMRWNKZVCUKKSR-SCSAIBSYSA-N
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Description

“(R)-butane-1,2-diol” is a chiral compound that is part of a broader class of organic compounds known as diols, which contain two hydroxyl groups. The prefix "(R)" indicates the configuration of the molecule at its chiral center, following the Cahn-Ingold-Prelog priority rules.

Synthesis Analysis

The synthesis of related compounds to “this compound” has been explored in various studies. For instance, the synthesis of homochiral (R) 2-(9-purinyl)butane-1,4-diols from (S) butane-1,2,4-triol has been described, which involves an alkylation reaction under Mitsunobu conditions . This demonstrates the potential for synthesizing derivatives of butane-1,2-diol using chiral starting materials and specific reaction conditions to control the stereochemistry of the resulting compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to “this compound” has been characterized using various analytical techniques. For example, the reaction between racemic 1,2,4-butane triol and di-tert-butyltin oxide resulted in novel compounds with defined structural organooxotin moieties, as characterized by NMR and X-ray diffraction analysis . This indicates that the molecular structure of butane-1,2-diol derivatives can be complex and may form cyclic patterns or dimeric structures depending on the reaction conditions.

Chemical Reactions Analysis

The reactivity of butane-1,2-diol derivatives has been explored in the context of protecting group chemistry. Butane-1,2-diacetals, for example, are used as selective protecting groups for trans-diequatorial-1,2-diols and have been applied to various hydroxylated chiral templates . The conformational rigidity provided by diacetal protection is critical for inducing diastereoselectivity in subsequent chemical reactions, illustrating the importance of understanding the chemical reactivity of butane-1,2-diol and its derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of “this compound” are not detailed in the provided papers, the properties of diols in general can be inferred. Diols typically have higher boiling points than their hydrocarbon counterparts due to the presence of hydrogen bonding. The chirality of compounds like “this compound” also affects their optical properties, such as specific rotation, which can be crucial for applications in chiral synthesis and pharmaceuticals.

Scientific Research Applications

1. Synthesis and Chemistry

(R)-butane-1,2-diol is utilized in various synthetic and chemical applications. One notable use is as a selective protecting group for trans-diequatorial-1,2-diols in carbohydrate chemistry. This application extends to other hydroxylated chiral templates, including quinic and shikimic acids. The protection of these compounds as diacetals using this compound derivatives leads to strong conformational rigidity, which helps control diastereoselectivity in synthesis processes (Lence, Castedo, & González-Bello, 2008).

2. Chemical Analysis and Molecular Behavior

Studies have focused on understanding the conformational behavior of this compound and related compounds. For example, research into the fate of oxygen atoms in the diol-dehydratase-catalyzed dehydration of meso-butane-1,2-diol has provided insights into the molecular behavior and interactions of these compounds (Speranza, Morelli, Orlandi, Scarpellini, & Manitto, 2001). Additionally, ab initio conformational studies on diols and binary diol-water systems using density functional theory methods have shed light on the molecular structure and hydrogen bonding characteristics of these molecules (Klein, 2002).

3. Biotechnology and Microbial Production

This compound is also relevant in biotechnological applications, especially in the microbial production of diols. These diols are considered platform green chemicals due to their wide range of applications in chemicals and fuels. The engineering of production strains and optimization of fermentation processes for these diols have been areas of significant research interest (Zeng & Sabra, 2011).

4. Chemical Properties and Applications

The rheological properties of solutions containing this compound have been studied, particularly in the context of sodium carboxymethylcellulose solutions. Such studies are important for the formulation of drug carriers and cosmetics where rheological properties are significant (Wagner, Różańska, Warmbier, Frankiewicz, & Różański, 2023).

5. Catalysis and Chemical Reactions

Research has also delved into the roles of this compound in catalytic processes and chemical reactions. For instance, studies on the hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical carbon dioxide have explored the selectivity and efficiency of these reactions, which are crucial for industrial applications (Zhao, Ikushima, & Arai, 2003).

properties

IUPAC Name

(2R)-butane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWNKZVCUKKSR-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348847
Record name (R)-1,2-BUTANEDIOL
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40348-66-1
Record name (2R)-1,2-Butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40348-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1,2-BUTANEDIOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1,2-Butanediol
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Synthesis routes and methods I

Procedure details

Investigations into the PCR enhancing capabilities of diol cosolvents were carried out using GTP as the primary template. This choice was made in order to provide the cosolvents with the greatest opportunity to demonstrate their effectiveness because GTP has the lowest GC content of the three templates used. Whether any diol is exclusively capable of amplifying c-jun at 92° C. was not investigated, since the diol family does not contain any member analogous to tetramethylene sulfoxide or sulfolane. The standard protocol for annealing temperature and concentration gradient screening was again followed. Additives were tested with GTP over annealing temperature gradients using a 95° C. denaturing temperature; 1,2-pentanediol and 1,2-hexanediol displayed detectable amplification only in very narrow concentration ranges, and trans-1,2-cyclopentanediol was inhibitory at all concentrations. These cosolvents were thus omitted from further studies. The optimal annealing temperatures for the remaining compounds were: ethylene glycol, 1,2-propanediol, 1,3-propanediol and cis-1,2-cyclopentanediol—58° C.; 1,2-butanediol—54° C.; 1,3-butanediol and 1,4-butanediol—60° C.; 2,4-pentanediol, 1,5-pentanediol, 1,6-hexanediol and MPD—56° C. The following concentration gradients were tested at these annealing temperatures: ethylene glycol—0.5, 1.0, 1.5, 2.0, 2.5, 3.0 and 4.5M; 1,2-propanediol—0.3, 0.5, 0.7, 0.9, 1.1, 1.4, 1.6, 1.8 and 2.0M; 1,3-propanediol—0.3, 0.5, 0.7, 0.9, 1.1 and 1.4M; 1,2-butanediol—0.1, 0.3, 0.5, 0.7, 0.8, 0.9 and 1.1M; 1,3-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8, 1.0 and 1.1M; 1,4-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8 and 1.0M; 1,5-pentanediol—0.1 to 0.6M in 0.1M intervals; 2,4-pentanediol—0.1 to 0.6 in 0.1M intervals; 1,6-hexanediol—0.05 to 0.35M in 0.05M intervals; MPD—0.1 to 0.5M in 0.1M intervals; cis-1,2-cyclopentanediol—0.05 to 0.3M in 0.05M intervals; glycerol—0.1 to 1.3M in 0.2M intervals. FIG. 4 shows results from the concentration gradients for 1,2-butanediol, 1,2-propanediol and glycerol. Potencies and effective ranges of the cosolvents are listed in Table 1. Virtually every diol studied provided nearly 100% specificity with GTP; thus, specificities are omitted from the table. Variation of amplification with concentration is displayed for 1,2-propanediol, 1,4-butanediol, 1,5-pentanediol and glycerol in FIG. 5. Splines for the three isomeric butanediols are shown in FIG. 6.
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Synthesis routes and methods II

Procedure details

The low boiling components of the hydrogenation mixture (principally water, acetic acid and hydrogenation products derived from methacrolein and allyl acetate) are distilled off under reduced pressure. The residue is subjected to the magnesia - promoted methanolysis in a manner similar to that described in Example II. It is passed continuously down through an 8 ft. × 1 in. diameter tube packed with one liter of the catalyst described in Example II and maintained at 130°C, against a countercurrent of methanol vapor (2000 grams per 800 gram charge per hour). Methyl acetate and the excess methanol are condensed from the top effluent, and a butanediol-rich trickle phase is taken into the boiler. Analysis of the latter (in a case using a single charge) by quantitative glpc shows the presence of 248 g of 1.4 - butanediol (69% yield in the conversion from allyl acetate), 17 grams of 2-methyl-1,3-propanediol (5% yield), and 47 grams of 1,2-butanediol (13% yield).
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Yield
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Synthesis routes and methods III

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
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Synthesis routes and methods IV

Procedure details

The photoreceptors of Comparative Examples (2) through (8) were obtained in the same manner as Example 1 except that 1-heptanol, 1-octanol, ethylene glycol, 1,2-butanediol, 1,2-hexanediol, glycerin and 1,16-hexadecanediol were used in place of 1,4-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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